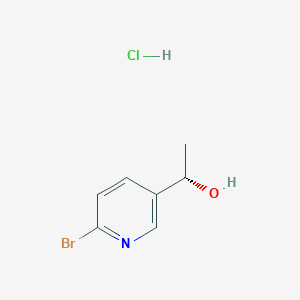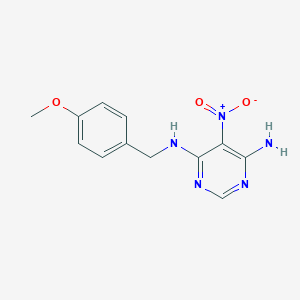
N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine” is a chemical compound. It has a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol. The 4-methoxybenzyl (PMB) group is known as an inexpensive “workhorse” protecting group, which may be readily introduced in high yield under a number of mild reaction conditions .
Synthesis Analysis
The synthesis of complex organic architectures often involves the use of protecting groups to temporarily render reactive functionalities inert while transformations are performed at other sites in the molecule . The 4-methoxybenzyl (PMB) ester is a common protecting group that can be introduced in high yield under mild reaction conditions . It possesses excellent stability under many reaction conditions, making it suitable for use in a variety of settings .Chemical Reactions Analysis
The PMB ester, a component of the compound, can be removed under mild conditions when desired . This makes it a versatile tool in organic synthesis, as it allows for the selective protection and deprotection of functional groups .Scientific Research Applications
Synthesis of Antileukemic Agents
N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine serves as a key intermediate in the synthesis of novel antileukemic agents. For instance, its utilization in the synthesis of 7-N-oxides of 6-mercaptopurine and 6-methylthiopurine has been documented. These compounds, synthesized via a phenacylamine route, exhibit weak cytotoxicity against murine L5178Y cells, suggesting potential applications in leukemia treatment (Fujii et al., 1995).
Corrosion Inhibition
The compound also finds application in the field of corrosion inhibition. Novel Bis Schiff’s bases synthesized from derivatives including this compound have been evaluated for their efficacy in inhibiting mild steel corrosion in acidic environments. Such inhibitors are vital in industrial applications, particularly in steel pickling and oil well acidization, demonstrating not only the chemical versatility of this compound but also its practical utility in materials science (Singh & Quraishi, 2016).
Nucleoside Transport Protein Inhibition
In medicinal chemistry, derivatives of this compound have been explored for their ability to inhibit nucleoside transport proteins, such as ENT1. This research has implications for the development of new therapeutic agents, particularly for conditions where modulation of nucleoside transport is beneficial (Tromp et al., 2005).
DNA Bis-intercalating Agents
The synthesis of acridine-based DNA bis-intercalating agents using this compound as a precursor demonstrates its utility in developing agents that can interact with DNA. Such compounds have potential applications in cancer therapy and as tools for molecular biology research (Moloney et al., 2001).
Biomimetic Indicator for Alkylating Agents
This compound derivatives have been employed in the synthesis of biomimetic indicators for alkylating agents. Such indicators are crucial for detecting alkylating substances, which include potent carcinogens and toxic chemicals, thereby highlighting the compound's application in environmental and pharmaceutical analysis (Provencher & Love, 2015).
Properties
IUPAC Name |
4-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-9-4-2-8(3-5-9)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLIUEJEMNYZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
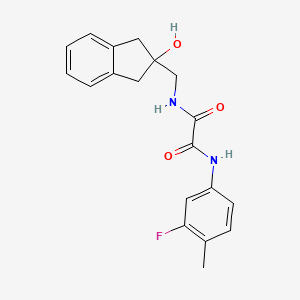
![1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2543345.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)
![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)
![3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543350.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
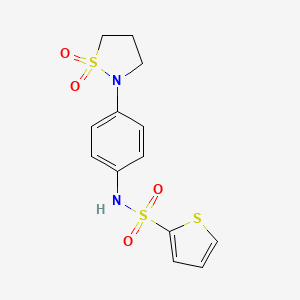
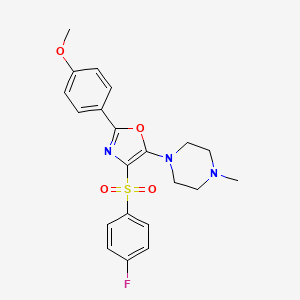
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)
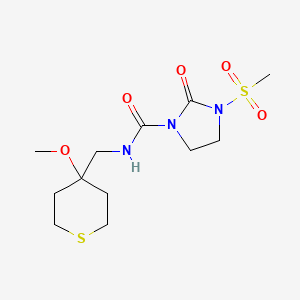
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
